Diethyl 2-ethyl-2-isobutylmalonate

Catalog No.
S13914092
CAS No.
M.F
C13H24O4
M. Wt
244.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-ethyl-2-isobutylmalonate

Product Name

Diethyl 2-ethyl-2-isobutylmalonate

IUPAC Name

diethyl 2-ethyl-2-(2-methylpropyl)propanedioate

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C13H24O4/c1-6-13(9-10(4)5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3

InChI Key

CXSIESQPWSWLSU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)(C(=O)OCC)C(=O)OCC

Diethyl 2-ethyl-2-isobutylmalonate is an organic compound with the molecular formula C11H20O4C_{11}H_{20}O_{4} and a molecular weight of approximately 216.27 g/mol. It is classified as a diester of malonic acid and is recognized for its versatility in organic synthesis. The compound exhibits a structure characterized by two ethyl ester groups attached to a malonate backbone, specifically featuring an isobutyl group that contributes to its unique properties. This compound is also known by various names, including ethyl 2-carbethoxy-4-methylpentanoate and isobutylmalonic acid diethyl ester .

, primarily due to its malonate structure, which allows it to undergo:

  • Alkylation Reactions: The compound can be used as a nucleophile in alkylation reactions, where the malonate moiety acts as a source of carbon nucleophiles.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form larger, more complex molecules.
  • Decarboxylation: Under certain conditions, the compound may lose carbon dioxide, leading to the formation of more reactive intermediates.

These reactions are crucial in synthesizing various pharmaceuticals and agrochemicals.

Diethyl 2-ethyl-2-isobutylmalonate can be synthesized through several methods:

  • Esterification: The reaction between isobutylmalonic acid and ethanol in the presence of an acid catalyst leads to the formation of diethyl 2-ethyl-2-isobutylmalonate.
  • Malonic Ester Synthesis: Utilizing diethyl malonate and an appropriate alkyl halide (such as 2-bromo-3-methylbutane) allows for the introduction of the isobutyl group through alkylation.
  • Condensation Reactions: Condensing diethyl malonate with suitable aldehydes or ketones under basic conditions can yield this compound.

These methods highlight the compound's accessibility for synthetic chemists.

Diethyl 2-ethyl-2-isobutylmalonate serves various applications, particularly in organic synthesis:

  • Building Block in Pharmaceuticals: It is used as a reagent for synthesizing pharmaceutical intermediates, including enzyme inhibitors and other bioactive compounds.
  • Agrochemical Production: Its derivatives are explored for use in developing herbicides and pesticides.
  • Flavoring and Fragrance Industry: Due to its pleasant odor profile, it may find applications in flavoring agents and perfumes.

Diethyl 2-ethyl-2-isobutylmalonate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Diethyl malonateC7H12O4C_7H_{12}O_4Simplest malonate ester; widely used in synthesis
Diethyl methylmalonateC9H16O4C_9H_{16}O_4Contains a methyl group; used in pharmaceutical synthesis
Diethyl allylisobutylmalonateC14H24O4C_{14}H_{24}O_4Contains an allyl group; potential for different reactivity patterns

Uniqueness of Diethyl 2-Ethyl-2-Isobutylmalonate

Diethyl 2-ethyl-2-isobutylmalonate stands out due to its specific branching structure that enhances its steric properties and potentially alters its reactivity compared to simpler esters like diethyl malonate. This unique structure allows for diverse applications in synthetic chemistry, particularly in creating complex molecules that require specific steric configurations.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

244.16745924 g/mol

Monoisotopic Mass

244.16745924 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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